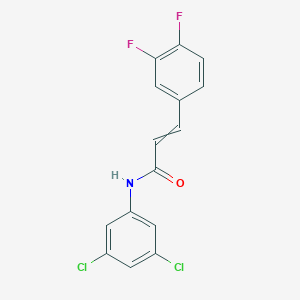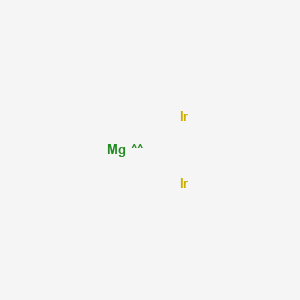
Iridium--magnesium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–magnesium (2/1) is a compound consisting of iridium and magnesium in a 2:1 ratio. Iridium is a dense, rare, and precious metal known for its high melting point and corrosion resistance. Magnesium, on the other hand, is a lightweight metal with excellent mechanical properties. The combination of these two metals results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–magnesium (2/1) typically involves the reduction of iridium salts with magnesium metal. One common method is the high-temperature reduction of iridium(III) chloride with magnesium powder in an inert atmosphere. The reaction is carried out at temperatures above 800°C to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of iridium–magnesium (2/1) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical methods. These methods allow for precise control over the composition and purity of the final product, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Iridium–magnesium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both iridium and magnesium, each contributing to different reaction pathways.
Common Reagents and Conditions
Oxidation: Iridium–magnesium (2/1) can be oxidized using strong oxidizing agents such as oxygen or chlorine at elevated temperatures. The oxidation process typically results in the formation of iridium oxides and magnesium oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents under high-temperature conditions. This reaction often leads to the formation of metallic iridium and magnesium.
Substitution: Iridium–magnesium (2/1) can undergo substitution reactions with various ligands, resulting in the formation of new iridium and magnesium complexes.
Major Products Formed
The major products formed from these reactions include iridium oxides, magnesium oxides, and various iridium and magnesium complexes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Iridium–magnesium (2/1) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its high catalytic activity and stability make it valuable in both academic and industrial research.
Biology: Iridium–magnesium (2/1) is being explored for its potential use in biological imaging and sensing applications. The compound’s luminescent properties make it suitable for detecting and imaging biological molecules.
Medicine: Research is ongoing to investigate the potential use of iridium–magnesium (2/1) in cancer treatment. The compound’s ability to generate reactive oxygen species under certain conditions makes it a promising candidate for photodynamic therapy.
Industry: Iridium–magnesium (2/1) is used in the production of high-performance materials, such as alloys and coatings, due to its excellent mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of iridium–magnesium (2/1) varies depending on its application. In catalytic reactions, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological applications, iridium–magnesium (2/1) can interact with cellular components, generating reactive oxygen species that can induce cell death or other biological effects. The specific molecular targets and pathways involved depend on the nature of the reaction and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Iridium–magnesium (2/1) can be compared to other iridium-based compounds, such as iridium–rhodium and iridium–platinum complexes. While these compounds share some similarities in terms of their catalytic properties, iridium–magnesium (2/1) is unique due to the presence of magnesium, which imparts additional reactivity and versatility. The combination of iridium and magnesium results in a compound with distinct physical and chemical properties, making it suitable for a broader range of applications.
List of Similar Compounds
- Iridium–rhodium complexes
- Iridium–platinum complexes
- Iridium–palladium complexes
- Iridium–nickel complexes
These similar compounds are often used in catalytic and industrial applications, but each has its own unique set of properties and reactivity profiles.
Propiedades
Número CAS |
821788-51-6 |
|---|---|
Fórmula molecular |
Ir2Mg |
Peso molecular |
408.74 g/mol |
InChI |
InChI=1S/2Ir.Mg |
Clave InChI |
OREVOIUDHCFZPP-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Ir].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)

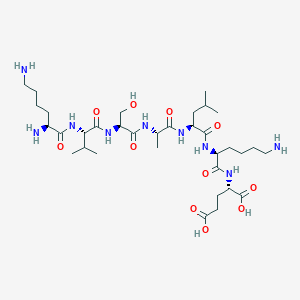


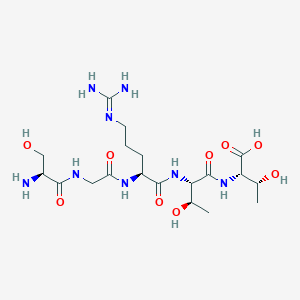
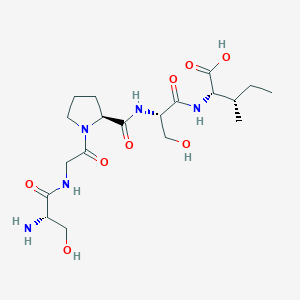
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

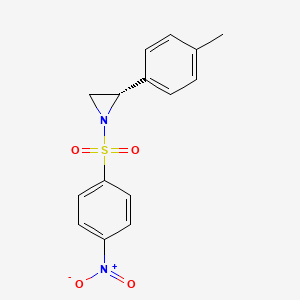
![Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14227558.png)

